molecular formula C10H4BrClF3NO B598443 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline CAS No. 1204812-16-7

3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline

Cat. No. B598443
M. Wt: 326.497
InChI Key: STJMYTWBYFSXSM-UHFFFAOYSA-N
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Description

“3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline” is a chemical compound with the molecular formula C10H4BrClF3NO . It’s a part of the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines are important in the field of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of trifluoromethoxylated compounds, like our compound of interest, is a substantial challenge. A practical method involves nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . This method demonstrates broad scope and good functional group compatibility .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline” consists of a quinoline core with bromo, chloro, and trifluoromethoxy substituents . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.

Scientific Research Applications

Synthesis and Chemical Properties

3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline is involved in various synthesis and chemical property studies. For instance, the synthesis of 4-(trifluoromethyl)quinoline derivatives through condensation and cyclization of trifluoroacetoacetate with anilines, followed by phosphoryl tribromide heating, illustrates the compound's role in generating quinoline derivatives with potential for further functionalization (Lefebvre, Marull, & Schlosser, 2003). Additionally, the conversion of haloquinolines into various functionalized quinolines via bromine–magnesium exchange demonstrates the utility of such compounds in organic synthesis, showcasing their importance in the preparation of organomagnesium derivatives for reaction with electrophiles (Dumouchel, Mongin, Trécourt, & Quéguiner, 2003).

Corrosion Inhibition

Research on the effect of hydrocarbon chain length for acid corrosion inhibition of mild steel by quinoline derivatives highlights the compound's potential application in protecting metals against corrosion. This study found that quinoline derivatives act as effective anodic-type inhibitors, with the adsorption of these compounds on mild steel surfaces following the Langmuir adsorption isotherm equation, indicating the formation of a protective layer on the metal surface (Tazouti et al., 2021).

Antimicrobial and Antimalarial Agents

The design and synthesis of new quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents showcase the bioactivity of quinoline derivatives. These compounds, synthesized from intermediates including bromo-chloro-quinolinyl derivatives, were tested for their antimicrobial activity against various microorganisms and their antimalarial activity towards Plasmodium falciparum, highlighting the potential therapeutic applications of such compounds (Parthasaradhi et al., 2015).

Future Directions

The future directions for “3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline” would depend on its potential applications. Given the importance of trifluoromethoxylated compounds in pharmaceuticals and agrochemicals , there could be interest in developing new synthetic methods, studying its biological activity, and exploring its potential uses.

properties

IUPAC Name

3-bromo-4-chloro-8-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3NO/c11-6-4-16-9-5(8(6)12)2-1-3-7(9)17-10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJMYTWBYFSXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671190
Record name 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline

CAS RN

1204812-16-7
Record name 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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